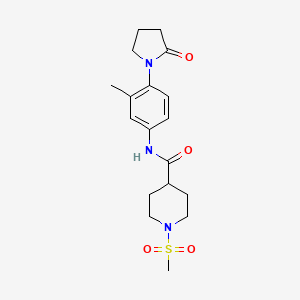

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-13-12-15(5-6-16(13)21-9-3-4-17(21)22)19-18(23)14-7-10-20(11-8-14)26(2,24)25/h5-6,12,14H,3-4,7-11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIWWHOEKLBNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Pyrrolidinone Moiety: This step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

Introduction of the Sulfonyl Group: The sulfonyl group is added via sulfonylation, using reagents such as sulfonyl chlorides.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Potential :

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit potential antidepressant effects by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine.

- Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies. Studies have shown that derivatives of piperidine can effectively alleviate pain in preclinical models .

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines. Its unique structure allows for interaction with multiple biological targets involved in tumor growth .

-

Lead Compound Development :

- The compound serves as a lead structure for the design of new therapeutic agents targeting various diseases, including neurodegenerative disorders and chronic pain syndromes. Its structural modifications can enhance efficacy and reduce side effects.

Biological Research Applications

- Mechanism of Action Studies :

-

Structure-Activity Relationship (SAR) Studies :

- SAR studies have been conducted to identify how modifications to the compound's structure affect its biological activity. These studies help optimize the pharmacological properties of the compound for better therapeutic outcomes.

Materials Science Applications

- Polymer Synthesis :

- Catalysis :

Case Studies

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity through binding to the active site.

Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is an analysis based on structural analogs and pharmacological relevance:

Structural Analogues from Patent Literature ()

The European patent application (2023) lists sodium channel blockers such as N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide. Key similarities to the target compound include:

- Methylsulfonyl groups : Both molecules feature sulfonamide/sulfonyl moieties, which enhance metabolic stability and modulate target engagement.

- Aromatic substitution patterns : The chlorophenyl and methylphenyl groups in the patent compound parallel the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group in the target molecule, suggesting shared hydrophobic interactions in binding pockets.

- Carboxamide linkages : These groups are critical for hydrogen bonding in receptor-ligand interactions.

Divergences :

- The patent compound incorporates a hydrazinecarboxamide scaffold, absent in the target molecule, which may confer distinct conformational flexibility or toxicity profiles.

Triazine-Based Pyrrolidine Derivatives ()

A triazine-linked pyrrolidine derivative, N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide, shares the following with the target compound:

- Pyrrolidinyl motifs : Both molecules utilize pyrrolidine-derived groups, though the target compound’s 2-oxopyrrolidin-1-yl moiety differs by incorporating a ketone.

- Amide/urea linkages : These groups are common in drug design for improving pharmacokinetics.

Contrasts :

- The triazine-based compound features a larger, multi-aryl architecture with dimethylamino substituents, which may limit blood-brain barrier penetration compared to the target molecule’s compact structure.

Biological Activity

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a piperidine ring, a sulfonamide group, and a pyrrolidinone moiety. Its IUPAC name is N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O3 |

| Molecular Weight | 367.43 g/mol |

| CAS Number | 941957-63-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit its effects through:

- Enzyme Inhibition : It can bind to active or allosteric sites on target enzymes, inhibiting their activity.

- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways associated with pain, inflammation, and other physiological processes.

Pharmacological Activity

Research has indicated that this compound exhibits several pharmacological activities:

Analgesic Properties

Studies have shown that this compound possesses analgesic effects comparable to established pain relievers. Its mechanism may involve modulation of opioid receptors or inhibition of inflammatory pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical models. It may inhibit the production of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in conditions like arthritis.

Antitumor Activity

Emerging evidence suggests that this compound may have antitumor effects. It inhibits cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Opioid Receptor Interaction :

- Anti-inflammatory Research :

- Antitumor Efficacy :

Q & A

Q. What are the optimized synthetic routes for N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including amide coupling, sulfonylation, and heterocyclic ring formation. Key steps may include:

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) are critical for facilitating nucleophilic substitutions and reducing side reactions .

- Catalysts : Triethylamine (TEA) or other organic bases are often used to neutralize acidic byproducts and enhance coupling efficiency .

- Temperature Control : Reactions may require reflux conditions (e.g., 80–100°C) for amide bond formation, as seen in analogous piperidine-carboxamide syntheses .

Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) can improve purity to >95% .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the piperidine, pyrrolidinone, and phenyl group connectivity. For example, the methylsulfonyl group typically shows a singlet near δ 3.0–3.5 ppm in 1H NMR .

- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching C19H24N3O4S) and detects impurities .

- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the 2-oxopyrrolidin-1-yl and piperidine moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic challenges, such as rapid in vivo clearance?

Methodological Answer:

- Molecular Dynamics Simulations : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Modifications to the methylsulfonyl group may reduce oxidative metabolism .

- Docking Studies : Evaluate binding to serum albumin to estimate plasma half-life. Piperidine-4-carboxamides often exhibit high protein binding, which can be mitigated by introducing polar substituents .

- ADMET Prediction Tools : Software like Schrödinger’s QikProp or SwissADME can prioritize derivatives with improved bioavailability .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

- Metabolite Identification : Use LC-MS/MS to detect unstable metabolites (e.g., sulfone oxidation products) that may reduce efficacy. Structural analogs with fluorinated methyl groups show enhanced metabolic stability .

- Prodrug Design : Mask the carboxamide as an ester to improve membrane permeability, as demonstrated in related piperidine derivatives .

- Dose-Response Refinement : Conduct PK/PD modeling in rodent studies to optimize dosing intervals and account for rapid clearance .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

Methodological Answer:

- Chiral Chromatography : Separate enantiomers using a Chiralpak® AD-H column (hexane/isopropanol mobile phase) to isolate active stereoisomers .

- Enantioselective Synthesis : Use asymmetric catalysis (e.g., Evans oxazolidinones) to control the piperidine ring configuration, which impacts binding to helical targets like GPCRs .

- Bioactivity Assays : Compare IC50 values of enantiomers against target enzymes (e.g., kinases) to identify the pharmacologically active form .

Q. What experimental designs validate the compound’s selectivity for a target receptor over off-target proteins?

Methodological Answer:

- Panels of Off-Target Assays : Screen against GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel) to identify cross-reactivity. Piperidine sulfonamides often exhibit off-target kinase inhibition, requiring SAR optimization .

- Covalent Docking Studies : Predict irreversible binding to cysteine residues in non-target proteins. Replace reactive groups (e.g., methylsulfonyl with trifluoromethanesulfonyl) to improve selectivity .

- Thermal Shift Assays : Measure target protein stabilization upon compound binding to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.